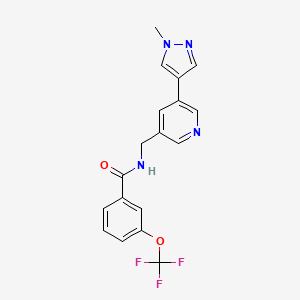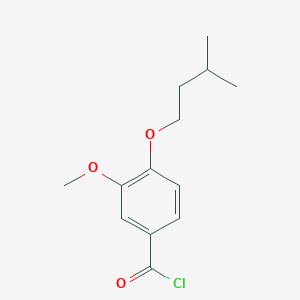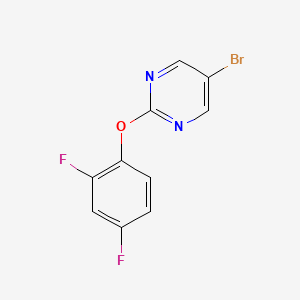
5-Bromo-2-(2,4-difluorophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,4-difluorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5BrF2N2O and a molecular weight of 287.06 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5BrF2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 287.06 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Synthesis of Pseudouridine and Related Compounds : 5-Bromo-2,4-di-t-butoxypyrimidine, a closely related compound, has been utilized in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine. This process involves converting the bromopyrimidine into a pyrimidin-5-yl-lithium derivative, which is then coupled to a protected ribose to afford the target nucleosides, showcasing the compound's utility in nucleoside synthesis (Brown, Burdon, & Slatcher, 1968).
Inhibitors of Biochemical Pathways : Lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine has led to the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, demonstrating inhibitory activities against dihydrouracil dehydrogenase and uridine phosphorylase. This highlights the compound's role in the development of biochemical pathway inhibitors (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Biological Studies
Mutagenic Effects on Phage T4 : Studies on the mutagenic effects of various purine and pyrimidine analogues, including 5-bromodeoxyuridine, on T4 phages have been conducted. This research provides insights into the specific mutations induced by these compounds, contributing to our understanding of mutagenesis (Freese, 1959).
Antiviral Activity : Certain 5-substituted pyrimidines have shown significant antiviral activities, particularly against retroviruses. This showcases the potential of bromopyrimidines and their derivatives in antiviral research and therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cancer Therapy : Halogen-substituted pyrimidines, including 5-bromouracil, have been utilized as radiotherapeutic agents in cancer treatment due to their radiosensitizing activity attributed to their incorporation into DNA. This indicates the compound's relevance in enhancing the efficacy of radiation therapy (Kumar & Sevilla, 2017).
Tracking DNA Synthesis : Thymidine analogues like 5-bromo-2′-deoxyuridine (BrdU) have been widely used to tag dividing cells, allowing the characterization of replicating DNA. This application is vital in research fields such as stem cell studies, cancer biology, and developmental biology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Safety and Hazards
Safety data for 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this compound .
Propiedades
IUPAC Name |
5-bromo-2-(2,4-difluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUKAIINKQFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
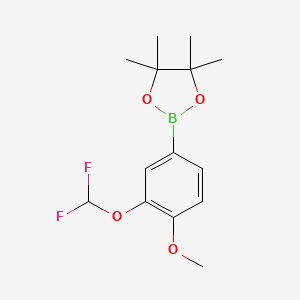
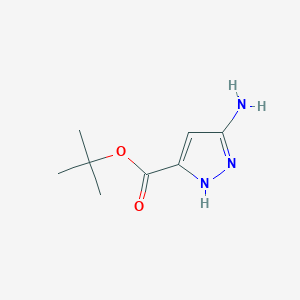
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)
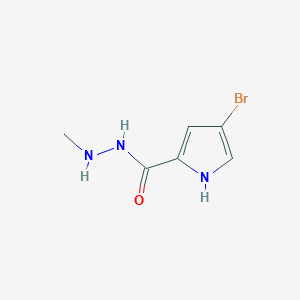
![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)

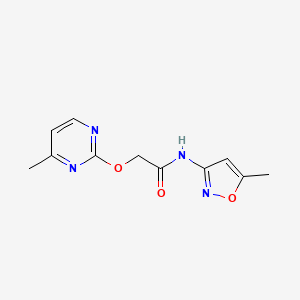
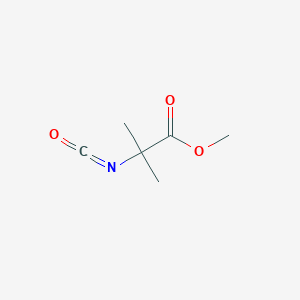
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)
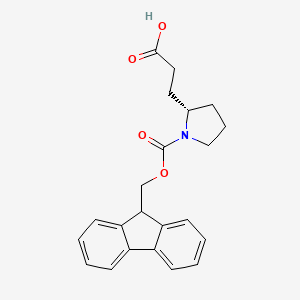
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)
